molecular formula C17H26Cl3N B1601631 Chloro-sibutramine hydrochloride CAS No. 84485-08-5

Chloro-sibutramine hydrochloride

Cat. No.: B1601631
CAS No.: 84485-08-5
M. Wt: 350.7 g/mol
InChI Key: RTMMDRRRGLBKDZ-UHFFFAOYSA-N
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Description

Chloro-sibutramine hydrochloride is a useful research compound. Its molecular formula is C17H26Cl3N and its molecular weight is 350.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Chloro-Sibutramine Hydrochloride, also known as Sibutramine, primarily targets the neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake . These neurotransmitters are involved in regulating mood and feelings of fullness or satisfaction .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic clefts, enhancing the feeling of satiety and thus helping to control appetite .

Biochemical Pathways

The biochemical pathways affected by Sibutramine involve the serotonin and norepinephrine neurotransmission systems. By inhibiting the reuptake of these neurotransmitters, Sibutramine enhances their effects, leading to increased feelings of fullness and satisfaction . This can result in reduced food intake and weight loss .

Pharmacokinetics

Sibutramine is well absorbed from the gastrointestinal tract (77%), but undergoes considerable first-pass metabolism, reducing its bioavailability . Its metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The primary result of Sibutramine’s action is a reduction in food intake and weight loss . By enhancing the feelings of fullness and satisfaction, it helps control appetite and reduce food intake . This can lead to significant weight loss, especially when combined with a reduced-calorie diet and regular physical activity .

Action Environment

The action of Sibutramine can be influenced by various environmental factors. For instance, food intake can significantly increase the absorption and maximum concentration of Sibutramine and its M1 metabolite . Therefore, the timing of medication relative to meals may affect its efficacy. Additionally, factors such as the individual’s metabolic rate, body mass index, and overall health status can also influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Chloro-sibutramine hydrochloride, like sibutramine, may interact with various enzymes, proteins, and other biomolecules. Specific interactions have not been fully elucidated. Sibutramine is known to inhibit norepinephrine, serotonin, and dopamine uptake , and it is possible that this compound may have similar effects.

Cellular Effects

Sibutramine has been shown to affect redox state and biochemical parameters in the salivary glands of rats . Given the structural similarity, this compound may have similar effects on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

Studies on sibutramine have shown that it can cause changes in the redox state and biochemical parameters of salivary glands over time

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Studies on sibutramine have shown that it can have various effects at different dosages

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N.ClH/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13;/h6-7,11-12,16H,5,8-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMMDRRRGLBKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84485-08-5
Record name Chlorosibutramine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084485085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORO-SIBUTRAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W52G2MB91S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.